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Compound of Interest

Compound Name: 4-Methylbenzenesulfonate

Cat. No.: B104242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-methylbenzenesulfonate and its common forms, including p-toluenesulfonic acid, sodium 4-
methylbenzenesulfonate, and methyl 4-methylbenzenesulfonate. This document details

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, and presents the information in a clear, structured format to aid

in research and development.

Spectroscopic Data
The following tables summarize the key spectroscopic data for p-toluenesulfonic acid, sodium

4-methylbenzenesulfonate, and methyl 4-methylbenzenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

p-

Toluenesulfon

ic acid

DMSO-d6 7.51 d, J = 7.9 Hz 2H
H-2, H-6

(aromatic)

7.14 d, J = 7.8 Hz 2H
H-3, H-5

(aromatic)

2.27 s 3H -CH₃

Sodium 4-

methylbenze

nesulfonate

D₂O 7.65 d 2H
H-2, H-6

(aromatic)

7.35 d 2H
H-3, H-5

(aromatic)

2.35 s 3H -CH₃

Methyl 4-

methylbenze

nesulfonate

CDCl₃ 7.78 d, J = 8.3 Hz 2H
H-2, H-6

(aromatic)

7.35 d, J = 8.1 Hz 2H
H-3, H-5

(aromatic)

3.89 s 3H -OCH₃

2.44 s 3H Ar-CH₃

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

p-Toluenesulfonic acid DMSO-d6 144.68 C-4 (aromatic)

139.04 C-1 (aromatic)

128.83 C-3, C-5 (aromatic)

125.95 C-2, C-6 (aromatic)

21.25 -CH₃

Methyl 4-

methylbenzenesulfona

te

CDCl₃ 144.8 C-4 (aromatic)

134.4 C-1 (aromatic)

129.8 C-3, C-5 (aromatic)

127.8 C-2, C-6 (aromatic)

55.7 -OCH₃

21.6 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Compound Sample Prep.
Wavenumber
(cm⁻¹)

Intensity Assignment

p-

Toluenesulfonic

acid

KBr Pellet 3440-2400 Broad, Strong
O-H stretch

(sulfonic acid)

1220-1120 Strong
S=O stretch

(asymmetric)

1030-1010 Strong
S=O stretch

(symmetric)

815 Strong

C-H out-of-plane

bend (p-

disubstituted)

Sodium 4-

methylbenzenes

ulfonate

KBr Pellet 1209 Strong
S=O stretch

(asymmetric)

1124 Strong
S=O stretch

(symmetric)

1032 Strong S-O stretch

816 Strong

C-H out-of-plane

bend (p-

disubstituted)

Methyl 4-

methylbenzenes

ulfonate

Liquid Film 1358 Strong
S=O stretch

(asymmetric)

1175 Strong
S=O stretch

(symmetric)

960 Strong S-O-C stretch

815 Strong

C-H out-of-plane

bend (p-

disubstituted)
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound m/z
Relative Intensity
(%)

Assignment

p-Toluenesulfonic acid 172 40 [M]⁺

155 5 [M - OH]⁺

91 100 [C₇H₇]⁺ (tropylium ion)

65 30 [C₅H₅]⁺

Methyl 4-

methylbenzenesulfona

te

186 35 [M]⁺

155 10 [M - OCH₃]⁺

91 100 [C₇H₇]⁺ (tropylium ion)

65 25 [C₅H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7

mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[1] For

quantitative measurements, an internal standard may be added.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR

tube to a height of about 4-5 cm. Ensure no solid particles are transferred.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the

probe for the appropriate nucleus (¹H or ¹³C). Lock the field frequency using the deuterium

signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.
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Acquisition Parameters (¹H NMR):

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a 30° pulse angle.

Set the relaxation delay (d1) to at least 1-2 seconds (or 5 times the longest T1 for

quantitative analysis).

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Acquisition Parameters (¹³C NMR):

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Use a 30-45° pulse angle.

Employ proton decoupling to simplify the spectrum and enhance the signal (e.g.,

broadband decoupling).

Set a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the

resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale

using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using

an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place a small amount of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Background Spectrum: Place the empty KBr pellet holder in the sample compartment of the

FT-IR spectrometer and record a background spectrum. This will be subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the

IR spectrum.

Data Acquisition: Set the spectral range (e.g., 4000-400 cm⁻¹). Select an appropriate

resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32) to obtain a good quality

spectrum.

Data Processing: The software will automatically perform a Fourier transform of the

interferogram to produce the IR spectrum. The spectrum is typically plotted as transmittance

(%) versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile solids, a direct insertion probe (DIP) is commonly used. The sample is heated to

produce gaseous molecules.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The resulting mass spectrum is a plot of the relative abundance of the

ions versus their m/z ratio. The molecular ion peak ([M]⁺) and the fragmentation pattern are

used to determine the molecular weight and structural features of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Spectroscopic Workflow and Data
Interpretation
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between different techniques in elucidating the structure of a molecule like 4-
methylbenzenesulfonate.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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